![molecular formula C17H18O3S B14208399 Ethyl [(R)-diphenylmethanesulfinyl]acetate CAS No. 827604-01-3](/img/structure/B14208399.png)
Ethyl [(R)-diphenylmethanesulfinyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [®-diphenylmethanesulfinyl]acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant aromas and are widely used in various industries, including perfumes and flavorings . This particular compound is notable for its unique structural features, which include a sulfinyl group attached to a diphenylmethane moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [®-diphenylmethanesulfinyl]acetate typically involves the esterification of the corresponding carboxylic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The reaction can be represented as follows:
R-COOH+C2H5OH→R-COOC2H5+H2O
Industrial Production Methods
In an industrial setting, the production of Ethyl [®-diphenylmethanesulfinyl]acetate may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as zeolites or ion-exchange resins can further enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [®-diphenylmethanesulfinyl]acetate undergoes various chemical reactions, including:
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Oxidation: Hydrogen peroxide, acetic acid.
Major Products
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Alcohol.
Oxidation: Sulfone.
Aplicaciones Científicas De Investigación
Ethyl [®-diphenylmethanesulfinyl]acetate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Ethyl [®-diphenylmethanesulfinyl]acetate involves its interaction with specific molecular targets. The sulfinyl group can participate in redox reactions, influencing various biochemical pathways. Additionally, the ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Ethyl [®-diphenylmethanesulfinyl]acetate can be compared with other esters and sulfinyl-containing compounds:
Ethyl acetate: A simpler ester with similar applications in the fragrance industry.
Methyl butanoate: Another ester known for its fruity aroma.
Diphenylmethanesulfinyl derivatives: Compounds with similar structural features but different functional groups, leading to varied reactivity and applications.
Ethyl [®-diphenylmethanesulfinyl]acetate stands out due to its unique combination of ester and sulfinyl functionalities, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
827604-01-3 |
|---|---|
Fórmula molecular |
C17H18O3S |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
ethyl 2-[(R)-benzhydrylsulfinyl]acetate |
InChI |
InChI=1S/C17H18O3S/c1-2-20-16(18)13-21(19)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,17H,2,13H2,1H3/t21-/m1/s1 |
Clave InChI |
XQVZQTKFGQJNTO-OAQYLSRUSA-N |
SMILES isomérico |
CCOC(=O)C[S@@](=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canónico |
CCOC(=O)CS(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B14208317.png)
oxophosphanium](/img/structure/B14208320.png)

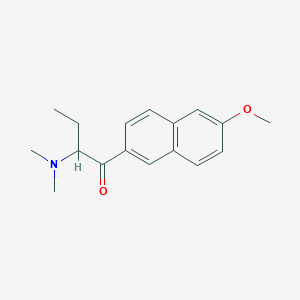
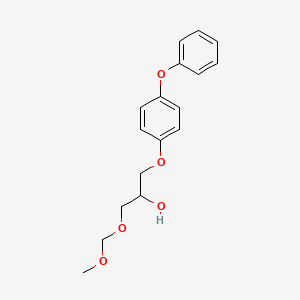
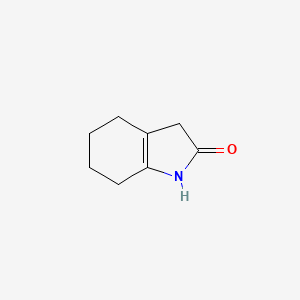
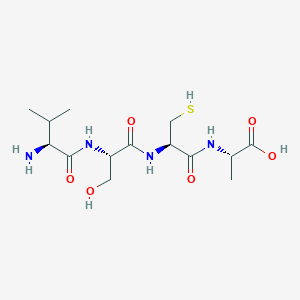
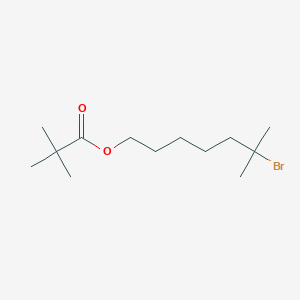
![Methyl 6-[(2-methoxyethoxy)methoxy]hex-2-ynoate](/img/structure/B14208375.png)
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14208377.png)
![2-[(2-{[4-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14208383.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-threonylglycine](/img/structure/B14208405.png)


